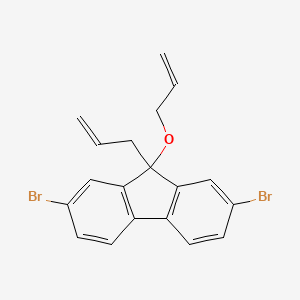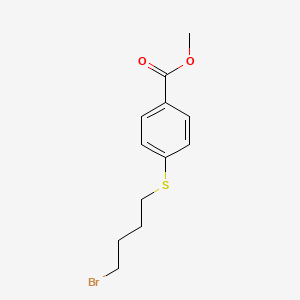
4'-Thioguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Thioguanosine is a modified nucleoside where the oxygen atom at the 4’ position of the ribose ring is replaced by a sulfur atom. This compound is a derivative of guanosine and is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-thioguanosine typically involves the conversion of guanosine through a series of chemical reactions. One common method includes the transient O-trimethylsilylation of guanosine, followed by the reaction with 2-cyanoethanethiol in the presence of N-methylpyrrolidine. This process yields 2-N-phenylacetyl-6-thioguanosine derivatives, which are then subjected to in situ dimethoxytritylation to produce the final product .
Industrial Production Methods: While specific industrial production methods for 4’-thioguanosine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Thioguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of 4’-thioguanosine .
Wissenschaftliche Forschungsanwendungen
4’-Thioguanosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-thioguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom in the ribose ring enhances the compound’s stability and resistance to enzymatic degradation. This modification allows 4’-thioguanosine to act as a potent inhibitor of nucleic acid synthesis, leading to the disruption of DNA and RNA functions .
Molecular Targets and Pathways: 4’-Thioguanosine primarily targets enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It is converted to its active form, 6-thioguanosine monophosphate (TGMP), which is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These active metabolites are incorporated into DNA and RNA, causing strand breaks and perturbing transcription and replication processes .
Vergleich Mit ähnlichen Verbindungen
4-Thiouridine: Another thionucleoside where the oxygen atom at the 4’ position of uridine is replaced by sulfur.
6-Thioinosine: A thionucleoside derivative of inosine with a sulfur atom at the 6’ position.
6-Thioguanine: A thiopurine analog used in the treatment of leukemia and other cancers.
Uniqueness of 4’-Thioguanosine: 4’-Thioguanosine is unique due to its specific modification at the 4’ position of the ribose ring, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C10H13N5O4S |
|---|---|
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19) |
InChI-Schlüssel |
YMZKESWXOOXHIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)





![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)


![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
